molecular formula C23H21ClN2O7 B3911675 ethyl (4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetate

ethyl (4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetate

Cat. No. B3911675
M. Wt: 472.9 g/mol
InChI Key: OVDAHYASIHRGHV-GZTJUZNOSA-N
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Description

The compound contains several functional groups including an ester group (ethoxyphenoxyacetate), a pyrimidine ring, and a chlorophenyl group. These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring and the phenyl ring could potentially participate in aromatic stacking interactions, and the ester group could engage in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could be hydrolyzed under acidic or basic conditions to form an alcohol and a carboxylic acid . The pyrimidine ring could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could make it relatively polar, and it might have a relatively high boiling point due to the potential for hydrogen bonding .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific molecular targets in the body .

Future Directions

Future research on this compound could involve exploring its potential applications (for example, in medicine or materials science), studying its reactivity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

ethyl 2-[4-[(E)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-ethoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O7/c1-3-31-19-12-14(5-10-18(19)33-13-20(27)32-4-2)11-17-21(28)25-23(30)26(22(17)29)16-8-6-15(24)7-9-16/h5-12H,3-4,13H2,1-2H3,(H,25,28,30)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDAHYASIHRGHV-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetate
Reactant of Route 2
ethyl (4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetate
Reactant of Route 3
Reactant of Route 3
ethyl (4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetate
Reactant of Route 4
Reactant of Route 4
ethyl (4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetate
Reactant of Route 5
ethyl (4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetate
Reactant of Route 6
Reactant of Route 6
ethyl (4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetate

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